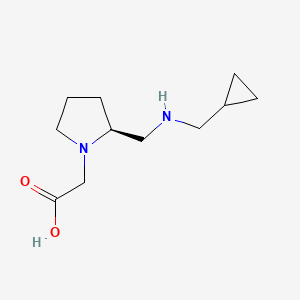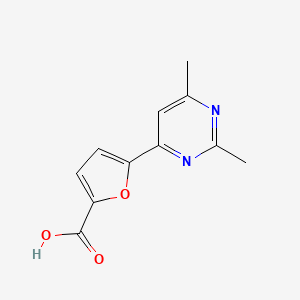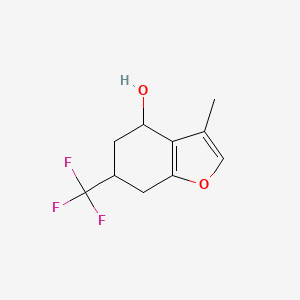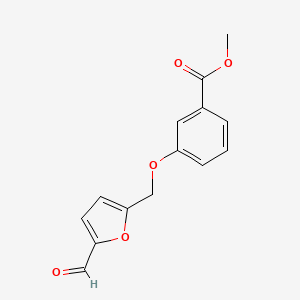
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a pyrrole ring substituted with bromine and methyl groups, and a tetrahydrothiophene ring with a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dimethylpyrrole with a brominating agent to introduce the bromine atom at the 3-position of the pyrrole ring. This is followed by the reaction with tetrahydrothiophene 1,1-dioxide under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfone group can participate in redox reactions.
Coupling Reactions: The pyrrole ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide: Lacks the bromine substitution.
3-Bromo-2,5-dimethylpyrrole: Lacks the tetrahydrothiophene 1,1-dioxide moiety.
Tetrahydrothiophene 1,1-dioxide: Lacks the pyrrole ring.
Uniqueness
The uniqueness of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated pyrrole ring and the sulfone-containing tetrahydrothiophene ring makes it a versatile compound for various applications .
特性
分子式 |
C10H14BrNO2S |
|---|---|
分子量 |
292.19 g/mol |
IUPAC名 |
3-(3-bromo-2,5-dimethylpyrrol-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-10(11)8(2)12(7)9-3-4-15(13,14)6-9/h5,9H,3-4,6H2,1-2H3 |
InChIキー |
YSZCSDKNNZTLRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)

![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)



![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
